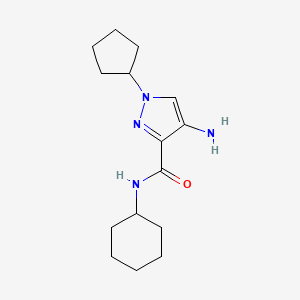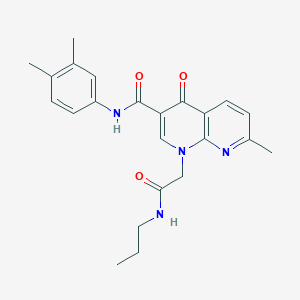
5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . For example, 5-Chloromethylfurfural is an organic compound obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the use of hydrochloric acid or other chlorinating agents . For instance, 5-(Chloromethyl)furfural (CMF) can be obtained from spent biomass via refluxing in aqueous HCl in the presence of NaCl as a catalyst .Molecular Structure Analysis
The molecular structure of chloromethyl compounds typically includes a carbon atom bonded to a chlorine atom and a hydrogen atom . The exact structure would depend on the specific compound and its other functional groups.Chemical Reactions Analysis
Chloromethyl compounds can participate in various chemical reactions. For example, 5-(Chloromethyl)furfural (CMF) can be converted to 5-(Hydroxymethyl)furfural (HMF) in good yields by a novel one pot method using iodosylbenzene (PhIO) as a reagent under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure. For example, 5-Chloromethylfurfural is a colourless liquid .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives, including those similar to 5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole, have been studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. Studies show that these compounds can significantly reduce corrosion through adsorption on the metal surface, following Langmuir's adsorption isotherm. Their efficiency as corrosion inhibitors is influenced by the nature and type of substituents present in the molecule, and they are found to be mixed-type inhibitors affecting both anodic and cathodic processes (Bentiss et al., 2007).
Antimicrobial Activity
Certain triazole derivatives exhibit notable antimicrobial properties. Research into 5-trichloromethyl-4,5-dihydroisoxazoles, which share a core structural motif with the compound , has demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeasts. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Flores et al., 2013).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, triazole derivatives are key intermediates and end products in various synthetic routes. They are utilized in the synthesis of complex molecules due to their versatility and reactivity. For example, research on the synthesis of 5-Aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles demonstrates the utility of triazole derivatives in creating compounds with potential applications in various chemical domains, including medicinal chemistry and materials science (Harizi et al., 2002).
Wirkmechanismus
The mechanism of action of chloromethyl compounds would depend on their specific structure and the context in which they are used. For example, Methylchloroisothiazolinone, a chloromethyl compound, is used as a biocide and works by oxidizing thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-10(13-14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMOJIRCGUVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-methyl-3-phenyl-1,2,4-triazole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)
![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)
![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)
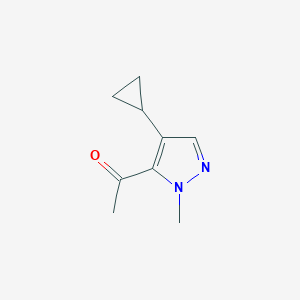
![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2966612.png)

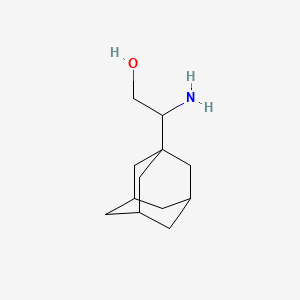
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
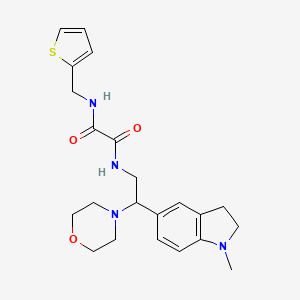
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2966619.png)
